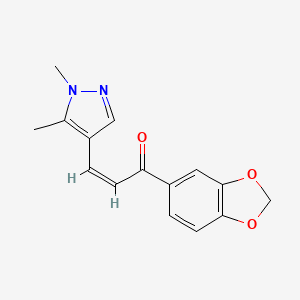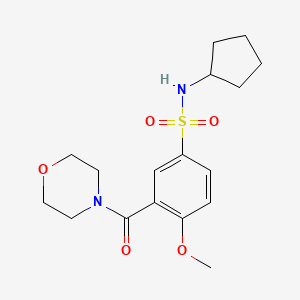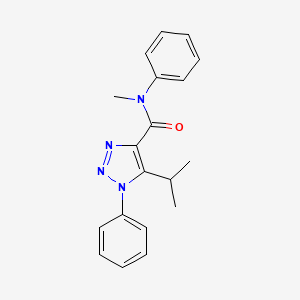![molecular formula C17H19NO2 B4651555 1-[2-(1-naphthyloxy)propanoyl]pyrrolidine](/img/structure/B4651555.png)
1-[2-(1-naphthyloxy)propanoyl]pyrrolidine
Descripción general
Descripción
1-[2-(1-naphthyloxy)propanoyl]pyrrolidine, also known as NPP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. NPP belongs to the class of pyrrolidine compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
1-[2-(1-naphthyloxy)propanoyl]pyrrolidine has been shown to have potential applications in various scientific research areas. One of the main areas of interest is its use as a ligand for the dopamine D2 receptor. 1-[2-(1-naphthyloxy)propanoyl]pyrrolidine has been found to have high affinity for this receptor, making it a useful tool for studying dopamine receptor function.
Another area of research where 1-[2-(1-naphthyloxy)propanoyl]pyrrolidine has shown promise is in the development of new antidepressant drugs. Studies have shown that 1-[2-(1-naphthyloxy)propanoyl]pyrrolidine has antidepressant-like effects in animal models, suggesting that it could be a potential lead compound for the development of new antidepressant drugs.
Mecanismo De Acción
The mechanism of action of 1-[2-(1-naphthyloxy)propanoyl]pyrrolidine is not fully understood, but it is thought to act as a partial agonist at the dopamine D2 receptor. This receptor is involved in the regulation of various physiological processes, including motor control, reward, and mood.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(1-naphthyloxy)propanoyl]pyrrolidine has a number of biochemical and physiological effects. In addition to its activity at the dopamine D2 receptor, 1-[2-(1-naphthyloxy)propanoyl]pyrrolidine has been found to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems. This suggests that 1-[2-(1-naphthyloxy)propanoyl]pyrrolidine could have potential applications in the treatment of a range of neuropsychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(1-naphthyloxy)propanoyl]pyrrolidine in lab experiments is its high affinity for the dopamine D2 receptor. This makes it a useful tool for studying the function of this receptor and its role in various physiological processes. However, one limitation of using 1-[2-(1-naphthyloxy)propanoyl]pyrrolidine is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-[2-(1-naphthyloxy)propanoyl]pyrrolidine. One area of interest is the development of new antidepressant drugs based on the structure of 1-[2-(1-naphthyloxy)propanoyl]pyrrolidine. Another potential direction is the use of 1-[2-(1-naphthyloxy)propanoyl]pyrrolidine as a tool for studying the function of the dopamine D2 receptor in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of 1-[2-(1-naphthyloxy)propanoyl]pyrrolidine and its potential applications in the treatment of neuropsychiatric disorders.
Propiedades
IUPAC Name |
2-naphthalen-1-yloxy-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13(17(19)18-11-4-5-12-18)20-16-10-6-8-14-7-2-3-9-15(14)16/h2-3,6-10,13H,4-5,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQFQHXQRKJDAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)OC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-1-yloxy)-1-(pyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B4651477.png)
![4-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzamide](/img/structure/B4651482.png)


![2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B4651509.png)


![3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B4651520.png)

![N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine](/img/structure/B4651538.png)
![methyl (4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)acetate](/img/structure/B4651542.png)
![N-(3-methoxypropyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4651544.png)
![2-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-1,2-oxazinane](/img/structure/B4651571.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B4651579.png)